molecular formula C8H13O3P B14461174 Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate CAS No. 72508-65-7

Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate

Cat. No.: B14461174
CAS No.: 72508-65-7
M. Wt: 188.16 g/mol
InChI Key: ARBMEXJSMJOJNQ-UHFFFAOYSA-N
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Description

Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate is a chemical compound known for its unique structure and reactivity It belongs to the class of phosphonates, which are characterized by the presence of a phosphonate group (P(=O)(OR)2) attached to an organic moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate typically involves the reaction of a suitable phosphonate precursor with a triene compound. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction conditions often require heating and the presence of a base to facilitate the formation of the phosphonate ester.

Industrial Production Methods: Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.

    Substitution: Nucleophilic substitution reactions can replace the alkoxy groups with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.

Scientific Research Applications

Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used to study enzyme mechanisms involving phosphonate substrates.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which block the active site and prevent substrate binding.

Comparison with Similar Compounds

    Dimethyl methylphosphonate: A simpler phosphonate ester with similar reactivity but lacking the triene moiety.

    Diethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate: An analog with ethyl groups instead of methyl groups.

    Trimethyl phosphite: A related compound used in similar synthetic applications but with different reactivity due to the absence of the triene moiety.

Uniqueness: Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate is unique due to the presence of the triene moiety, which imparts distinct reactivity and potential for forming conjugated systems. This makes it valuable in applications requiring specific electronic properties and reactivity patterns.

Properties

CAS No.

72508-65-7

Molecular Formula

C8H13O3P

Molecular Weight

188.16 g/mol

InChI

InChI=1S/C8H13O3P/c1-5-8(2)6-7-12(9,10-3)11-4/h5,7H,1H2,2-4H3

InChI Key

ARBMEXJSMJOJNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CP(=O)(OC)OC)C=C

Origin of Product

United States

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